molecular formula C7H7ClO2S B042831 p-Toluenesulfonyl chloride CAS No. 98-59-9

p-Toluenesulfonyl chloride

Cat. No. B042831
Key on ui cas rn: 98-59-9
M. Wt: 190.65 g/mol
InChI Key: YYROPELSRYBVMQ-UHFFFAOYSA-N
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Patent
US05750779

Procedure details

To 9.72 g (0.0575 mole) of 2-chloro-1,3-dimethylimidazolinium chloride, 83 g of toluene was added and successively 8.61 g (0.05 mole) of p-toluenesulfonic acid was added. The mixture was reacted at 110° C. for 4 hours. The reaction mass was analyzed by gas chromatography. p-Toluenesulfonyl chloride was obtained in the yield of 93.2%.
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
solvent
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Cl:2]C1N(C)CC[NH+]1C.[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](O)(=[O:18])=[O:17])=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16]([Cl:2])(=[O:18])=[O:17])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.72 g
Type
reactant
Smiles
[Cl-].ClC1[NH+](CCN1C)C
Name
Quantity
83 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8.61 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 110° C. for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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